molecular formula C11H14ClNO3S B4944083 N-allyl-4-chloro-3-ethoxybenzenesulfonamide

N-allyl-4-chloro-3-ethoxybenzenesulfonamide

Cat. No. B4944083
M. Wt: 275.75 g/mol
InChI Key: HOCDQGXHJSKFAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamides typically involves multi-step chemical processes. For example, Stenfors and Ngassa (2020) describe the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide through a two-step process starting with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide (Stenfors & Ngassa, 2020). Such methods could potentially be adapted for the synthesis of N-allyl-4-chloro-3-ethoxybenzenesulfonamide.

Molecular Structure Analysis

Sulfonamides can exhibit diverse molecular conformations, as illustrated by the structure of N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. This compound shows two independent molecules linked by hydrogen bonds, with significant differences in the dihedral angles between various groups within the molecules (Chicha et al., 2013). Such detailed structural analyses can provide insights into the potential molecular structure and behavior of N-allyl-4-chloro-3-ethoxybenzenesulfonamide.

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions. Pu et al. (2016) discuss the use of N-chloro-N-methoxybenzenesulfonamide as a reactive chlorinating agent for different substrates, yielding chlorinated products in good to high yields (Pu et al., 2016). This suggests that N-allyl-4-chloro-3-ethoxybenzenesulfonamide may also engage in similar reactions, highlighting its potential utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Rodrigues et al. (2015) provide an example with the crystal structures of related sulfonamides, showing how molecular interactions influence the formation of two-dimensional and three-dimensional architectures (Rodrigues et al., 2015). Analyzing such properties can offer valuable information on the stability and reactivity of N-allyl-4-chloro-3-ethoxybenzenesulfonamide.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for the application of sulfonamides. The work by Owa et al. (2002) on antitumor sulfonamides showcases the importance of structure-activity relationships and the impact of molecular modifications on biological activity (Owa et al., 2002). Such insights can guide the development of N-allyl-4-chloro-3-ethoxybenzenesulfonamide for specific applications.

properties

IUPAC Name

4-chloro-3-ethoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCDQGXHJSKFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chloro-3-ethoxyphenyl)sulfonyl]prop-2-enylamine

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